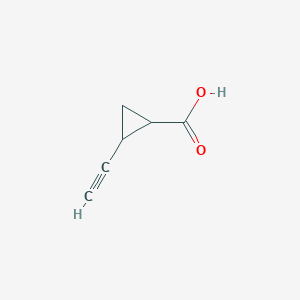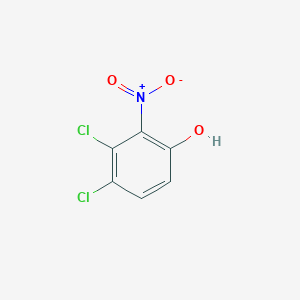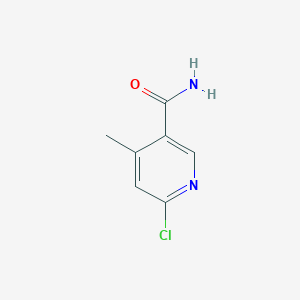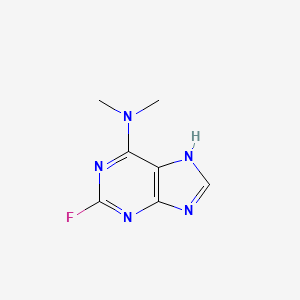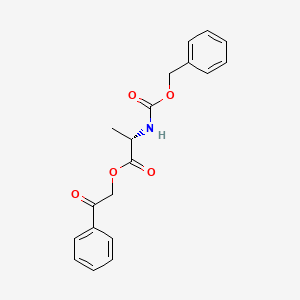![molecular formula C5H8ClNO3 B3148636 2-[(2-Chloroacetyl)(methyl)amino]acetic acid CAS No. 65332-01-6](/img/structure/B3148636.png)
2-[(2-Chloroacetyl)(methyl)amino]acetic acid
概要
説明
“2-[(2-Chloroacetyl)(methyl)amino]acetic acid” is a chemical compound with the CAS Number: 65332-01-6 and a molecular weight of 165.58 . Its IUPAC name is [(chloroacetyl)(methyl)amino]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8ClNO3/c1-7(3-5(9)10)4(8)2-6/h2-3H2,1H3,(H,9,10) . This indicates that the compound has a molecular formula of C5H8ClNO3 .科学的研究の応用
Environmental Fate and Toxicology
- Herbicide Toxicity and Environmental Impact : Studies have examined the environmental fate, behavior, and ecotoxicological effects of widely used herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with structural similarities to the queried chemical. These investigations highlight concerns about the widespread detection of such herbicides in the environment and their potential lethal effects on non-target organisms. The presence of 2,4-D in low concentrations in surface water, especially in regions of high usage, underscores the need for localized mitigation strategies to prevent environmental contamination. The research underscores the variation in sensitivity among different species (or their organs) to herbicide exposure, emphasizing the importance of further studies to understand the impact of continuous low-level exposure on ecosystems and human health (Islam et al., 2017).
Pharmacological and Biochemical Research
- N-Acetylcysteine in Psychiatry : N-Acetylcysteine (NAC), while not the queried compound, is another example of acetylated amino acids with significant pharmacological applications. NAC has shown promise in treating psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways, suggesting a complex mechanism of action beyond its role as an antioxidant precursor. This highlights the broader potential of acetylated amino acids and derivatives in medical research and treatment (Dean, Giorlando, & Berk, 2011).
Chemical Synthesis and Structural Analysis
- Synthesis and Properties of Novel Chemical Compounds : Research into the synthesis and spectroscopic and structural properties of novel substituted chemicals, including thiazolidin-4-ones derived from reactions involving chloral and substituted anilines, provides a glimpse into the methodological approaches to understanding and utilizing complex chemical derivatives. These studies offer insight into the conformation, reactivity, and potential applications of such compounds in various scientific fields (Issac & Tierney, 1996).
特性
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-7(3-5(9)10)4(8)2-6/h2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWZUYMZBLBECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

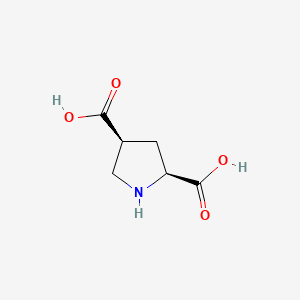
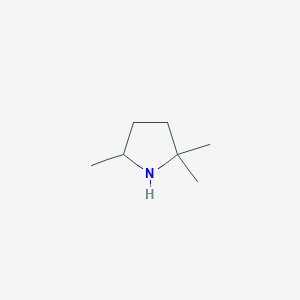
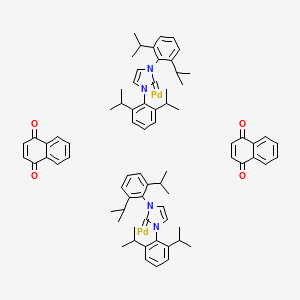



![N-[4-(methylthio)phenyl]thiourea](/img/structure/B3148588.png)
